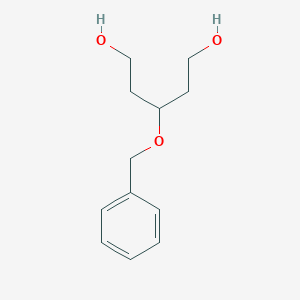

3-(benzyloxy)pentane-1,5-diol

Description

3-(Benzyloxy)pentane-1,5-diol is a diol derivative featuring a benzyloxy substituent at the third carbon of a pentane-1,5-diol backbone.

Properties

IUPAC Name |

3-phenylmethoxypentane-1,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c13-8-6-12(7-9-14)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXWZNLNPHUGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CCO)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)pentane-1,5-diol typically involves the reaction of pentane-1,5-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of pentane-1,5-diol attacks the benzyl chloride, resulting in the formation of the benzyloxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and concentration would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)pentane-1,5-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 3-(benzyloxy)pentane-1,5-dione.

Reduction: Formation of this compound.

Substitution: Formation of this compound derivatives.

Scientific Research Applications

3-(Benzyloxy)pentane-1,5-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug synthesis and development.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)pentane-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and nucleophilic reactions, while the benzyloxy group can undergo electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and its effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Diols

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(benzyloxy)pentane-1,5-diol and related diols:

<sup>a</sup>logP values estimated based on substituent contributions .

Key Observations :

- The benzyloxy group significantly increases molecular weight and logP (lipophilicity), which may enhance skin permeability but reduce aqueous solubility compared to pentane-1,5-diol .

- Fluorinated derivatives of pentane-1,5-diol show strong logKp-logP correlations (r<sup>2</sup> = 0.95–0.97), suggesting substituent position and lipophilicity critically influence permeability .

Antimicrobial Activity

- Pentane-1,5-diol : Exhibits broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Acinetobacter spp.), with MICs ranging from 2.5–15% (v/v) . Its mechanism involves osmotic stress via water withdrawal from microbial cells .

Penetration Enhancement

- Pentane-1,5-diol : At 5% concentration, it significantly enhances terbinafine absorption through human skin (5× increase in drug retention vs. control) . Its low irritation profile makes it suitable for dermatological formulations .

- This compound : Higher lipophilicity may improve retention in the stratum corneum but could reduce transdermal flux. Analogous compounds (e.g., 3-phenyl derivatives) lack empirical data, limiting direct comparisons.

Biological Activity

3-(Benzyloxy)pentane-1,5-diol is a diol compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a pentane backbone with hydroxyl groups at both ends. Its general structure can be represented as follows:

This structure contributes to its solubility and interaction with biological membranes.

Antimicrobial Activity

Research indicates that pentane-1,5-diol derivatives exhibit significant antimicrobial properties. A study demonstrated that pentane-1,5-diol shows low oral toxicity and is non-irritating to the skin while displaying high antimicrobial activities against various bacteria, fungi, and viruses. The minimal inhibitory concentrations (MICs) for these compounds ranged from 2.5% to 15% (vol/vol) against both antibiotic-susceptible and multi-resistant strains of bacteria .

The proposed mechanism of action for the antimicrobial activity of pentane-1,5-diol involves the dehydration of bacterial cells, leading to cell collapse. This mechanism is particularly noteworthy as it suggests a low likelihood of developing resistance compared to traditional antibiotics .

Synthesis

The synthesis of this compound can be achieved through various methods. One approach involves the use of benzyl alcohol in the presence of appropriate catalysts to form the desired diol structure. The synthesis process typically includes steps such as protection of hydroxyl groups and subsequent deprotection to yield the final product.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Study on Antimicrobial Efficacy : A comprehensive analysis involving 85 bacterial strains highlighted the effectiveness of pentane-1,5-diol against both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a topical antimicrobial agent due to its efficacy against multi-resistant strains .

- Stereochemical Studies : Research focusing on the stereochemical aspects of pentane-1,5-diol derivatives has shown that modifications in stereochemistry can significantly influence biological activity. For instance, variations in protecting groups during synthesis were found to affect both yield and activity against specific microbial strains .

Summary Table of Biological Activities

| Compound | Activity Type | MIC Range (% vol/vol) | Notes |

|---|---|---|---|

| Pentane-1,5-diol | Antimicrobial | 2.5 - 15 | Effective against multi-resistant bacteria |

| This compound | Antimicrobial | Not specified | Potential for topical applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.